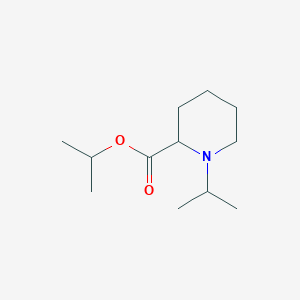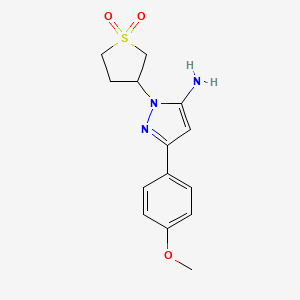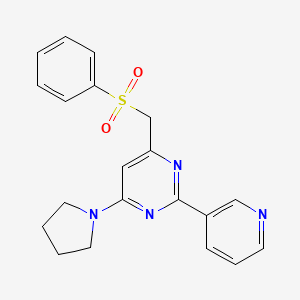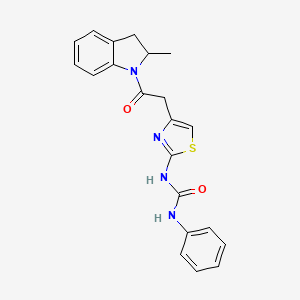![molecular formula C10H17NO3S B2882028 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2191062-35-6](/img/structure/B2882028.png)
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a yellowish-white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various physiological processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including antinociceptive, antidepressant, and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. Additionally, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models. However, one of the limitations of using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, including the development of more selective sigma-1 receptor agonists and the exploration of the potential therapeutic applications of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one and its effects on various neurotransmitter systems. Finally, the potential use of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one as a radiotracer in PET imaging should be further explored.
Conclusion:
In conclusion, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It has been shown to have a high affinity for the sigma-1 receptor and has been studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models. While there are limitations to using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 1-(2-bromoethyl)-4-methylpiperidine with sodium methanesulfinate and subsequent reaction with acetylacetone. Another method involves the reaction of 1-(2-chloroethyl)-4-methylpiperidine with sodium methanesulfinate and subsequent reaction with acetylacetone. These methods have been optimized to produce high yields of 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has also been shown to have antinociceptive and antidepressant effects in animal models. Additionally, 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
1-[2-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-10(12)11-7-5-4-6-9(11)8-15(2,13)14/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHRAQMZDXCYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2881951.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide](/img/structure/B2881952.png)

![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)


![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)

![methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881966.png)
![2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2881967.png)
![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)